molecular formula C21H22O5 B1672640 (2S)-Isoxanthohumol CAS No. 70872-29-6

(2S)-Isoxanthohumol

Cat. No.: B1672640
CAS No.: 70872-29-6
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-SFHVURJKSA-N
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Description

(2S)-Isoxanthohumol is a prenylflavonoid and a phytoestrogen found in hops and beer. It is known for its limited estrogenic activity and is a precursor to the potent phytoestrogen 8-prenylnaringenin, which can be produced by flora in the human intestine and by fungi in cell cultures . This compound has garnered interest due to its potential health benefits and applications in various fields.

Mechanism of Action

The antifungal mechanism of isoxanthohumol is mainly related to metabolism; it affected the carbohydrate metabolic process, destroyed the tricarboxylic acid (TCA) cycle, and hindered the generation of ATP by inhibiting respiration . It also displays antioxidant, anti-inflammatory, and anti-angiogenic properties .

Safety and Hazards

Isoxanthohumol may mimic the role of estrogen and interfere with the glands that produce and release hormones . This chemical exhibits endocrine-disrupting effects and may affect female reproductive health . Additionally, exposure to phytoestrogens may interfere with regular menstrual and ovulatory cycles . It is also considered toxic and a moderate to severe irritant to the skin and eyes .

Future Directions

Isoxanthohumol has gained increasing attention as a potential anti-diabetic and cancer preventive compound . It has been suggested that it can be used as a potential botanical fungicide for the management of phytopathogenic fungi . Further studies on hops are finally presented: computational investigations of chemical reactivities of hop compounds, nanoencapsulation, and synergistic effects leading to a higher bioavailability of biologically active substances as well as the application of waste hop biomass from breweries for the production of high-added-value products in accordance with the biorefinery concept .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-Isoxanthohumol can be synthesized through several methods:

Industrial Production Methods: Industrial production of isoxanthohumol involves the extraction of xanthohumol from hops, followed by its conversion to isoxanthohumol using chemical or microbial methods. The use of bacterial resting cells and complex medium at a pH of 7.8–8 has been found to be effective for the production of isoxanthohumol .

Chemical Reactions Analysis

Types of Reactions: (2S)-Isoxanthohumol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

    Hydroxylation: Hydroxylation reactions often require specific enzymes or microbial systems.

    Epoxidation: Epoxidation reactions typically involve peracids or other epoxidizing agents.

Major Products Formed:

Comparison with Similar Compounds

(2S)-Isoxanthohumol is unique among prenylflavonoids due to its specific properties and applications. Similar compounds include:

This compound stands out due to its limited estrogenic activity and its potential therapeutic applications in treating inflammatory diseases and regulating gut microbiota.

Properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045280
Record name Isoxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70872-29-6
Record name Isoxanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70872-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxanthohumol, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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